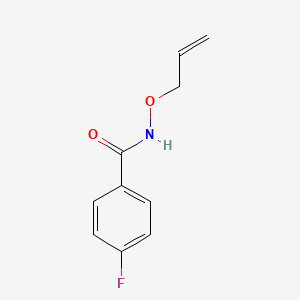

N-(allyloxy)-4-fluorobenzenecarboxamide

Description

N-(Allyloxy)-4-fluorobenzenecarboxamide is a fluorinated aromatic carboxamide characterized by an allyloxy substituent at the nitrogen position and a fluorine atom at the para position of the benzene ring. The allyloxy group contributes to its unique steric and electronic properties, while the fluorine atom enhances metabolic stability and binding affinity to enzymatic targets .

Properties

IUPAC Name |

4-fluoro-N-prop-2-enoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2/c1-2-7-14-12-10(13)8-3-5-9(11)6-4-8/h2-6H,1,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLECUNQGDFERLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCONC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(allyloxy)-4-fluorobenzenecarboxamide typically involves the reaction of 4-fluorobenzoic acid with allyl alcohol in the presence of a dehydrating agent to form the allyl ester. This ester is then converted to the corresponding amide using an amine source such as ammonia or an amine derivative under suitable conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(allyloxy)-4-fluorobenzenecarboxamide can undergo various chemical reactions, including:

Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

N-(allyloxy)-4-fluorobenzenecarboxamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N-(allyloxy)-4-fluorobenzenecarboxamide involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to biological targets, while the allyloxy and carboxamide groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3-Allyl-4-(Allyloxy)phenyl) Adamantanecarboxamide (A1)

- Structural Differences : A1 incorporates an adamantane carboxamide group and dual allyl/allyloxy substituents on the benzene ring.

- Biological Activity : A1 demonstrated superior 15-LOX inhibition (IC₅₀ = 9 μM) compared to N-(allyloxy)-4-fluorobenzenecarboxamide derivatives, attributed to the bulky adamantane group enhancing hydrophobic interactions with the enzyme’s active site .

- SAR Insights : The size of the carboxamide moiety directly correlates with inhibitory potency, with larger aliphatic groups (e.g., adamantane) outperforming smaller substituents .

N-(3-Allyl-4-Isopropoxyphenyl) Adamantanecarboxamide (6f)

- Key Modification : Replacement of the ortho-allyloxy group in A1 with an isopropoxy group.

- Impact on Activity : Compound 6f exhibited enhanced LOX inhibition (IC₅₀ = 4.2 μM), suggesting that isopropoxy’s steric bulk and rigidity optimize enzyme binding compared to the flexible allyloxy group .

- Comparison with this compound : The absence of fluorine in 6f reduces electronic effects but highlights the critical role of substituent size and rigidity in activity .

FUB-AKB48 (4-Fluorobenzyl Analog)

- Structural Features : Contains a 4-fluorobenzyl group and an adamantane carboxamide.

- Functional Contrast: Unlike this compound, FUB-AKB48 targets cannabinoid receptors rather than LOX enzymes. The fluorobenzyl group enhances receptor binding via π-π stacking, while the adamantane moiety improves pharmacokinetic stability .

N-(4-Acetamidophenyl)-1-(4-Fluorobenzyl)-3-[(4-Fluorobenzyl)Oxy]-1H-Pyrazole-4-Carboxamide

- Structural Divergence : Incorporates a pyrazole ring and dual 4-fluorobenzyl groups.

- Activity Profile : This compound exhibits dual activity as a COX-2 inhibitor and antiproliferative agent, contrasting with this compound’s LOX specificity. The pyrazole core introduces conformational constraints that alter target selectivity .

4-[(2-Fluorobenzyl)Oxy]-N-Hydroxybenzenecarboximidamide

- Functional Group Variation : Substitutes carboxamide with amidoxime.

- Biological Implications : The amidoxime group enhances metal chelation capacity, making this compound a candidate for antimicrobial applications. The 2-fluorobenzyloxy group provides moderate steric hindrance compared to the para-fluorine in this compound .

Tabulated Comparison of Key Compounds

Research Findings and Implications

- Steric vs. Electronic Effects : Bulky substituents (e.g., adamantane, isopropoxy) dominate over electronic effects (e.g., fluorine) in enhancing LOX inhibition .

- Fluorine Positioning : Para-fluorine in this compound improves metabolic stability but is less critical for LOX binding than substituent size .

- Scaffold Flexibility : Pyrazole or amidoxime scaffolds diversify biological targets, underscoring the need for scaffold-specific optimization .

Biological Activity

N-(allyloxy)-4-fluorobenzenecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a fluorine atom on the benzene ring, an allyloxy group, and a carboxamide functional group. This unique structure contributes to its biological activity and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C12H12FNO3 |

| Molecular Weight | 233.23 g/mol |

| Melting Point | 75-80 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is attributed to its interaction with various molecular targets. The presence of the fluorine atom enhances lipophilicity and metabolic stability, which may improve binding affinity to biological targets. The compound can form hydrogen bonds through its carboxamide group, influencing enzyme and receptor activity.

Key Mechanisms:

- Enzyme Modulation : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : It could act as an antagonist or agonist at certain receptors, altering cellular signaling.

- DNA Intercalation : Similar compounds have shown the ability to intercalate with DNA, potentially disrupting replication processes.

Therapeutic Applications

Research indicates that this compound may have several therapeutic applications:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Anticancer Properties : Investigations into its anticancer potential are ongoing, with some studies indicating cytotoxic effects against specific cancer cell lines.

- Cholinesterase Inhibition : Related compounds have demonstrated cholinesterase inhibition, which could be beneficial in treating neurodegenerative diseases like Alzheimer's.

Case Studies and Research Findings

- Anti-inflammatory Effects : A study evaluated the anti-inflammatory properties of this compound in animal models. Results showed a significant reduction in inflammatory markers compared to control groups, suggesting its potential use in managing inflammatory conditions.

- Anticancer Activity : In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. The findings indicated that this compound inhibited cell proliferation in a dose-dependent manner, particularly against breast and colon cancer cells.

- Cholinesterase Inhibition : A comparative study on various derivatives of 4-fluorobenzoic acid found that this compound exhibited notable inhibition of acetylcholinesterase activity, suggesting potential applications in neurodegenerative disease therapies .

Comparison with Similar Compounds

This compound can be compared with similar compounds to understand its unique properties better:

| Compound | Biological Activity | Notes |

|---|---|---|

| N-(allyloxy)-4-nitrobenzenecarboxamide | Anticancer | Nitro group enhances reactivity |

| N-(allyloxy)-4-chlorobenzenecarboxamide | Moderate anti-inflammatory | Chlorine atom affects lipophilicity |

| N-(allyloxy)-4-bromobenzenecarboxamide | Antimicrobial | Bromine increases reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.